molecular formula C12H14BrN3 B1401975 2-Bromo-5-(piperidin-1-ylamino)benzonitrile CAS No. 1707373-96-3

2-Bromo-5-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1401975
CAS No.: 1707373-96-3
M. Wt: 280.16 g/mol
InChI Key: VSFAYAKZCPPFGE-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-1-ylamino)benzonitrile is a chemical compound with the molecular formula C12H14BrN3 and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a bromine atom, a piperidin-1-ylamino group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amino group, which then reacts with piperidine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-1-ylamino)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce corresponding nitro or hydroxyl compounds.

Scientific Research Applications

2-Bromo-5-(piperidin-1-ylamino)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(morpholin-4-ylamino)benzonitrile
  • 2-Bromo-5-(pyrrolidin-1-ylamino)benzonitrile
  • 2-Bromo-5-(azepan-1-ylamino)benzonitrile

Uniqueness

2-Bromo-5-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the piperidin-1-ylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different reactivity and applications.

Properties

IUPAC Name

2-bromo-5-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-12-5-4-11(8-10(12)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAYAKZCPPFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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